2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to an indene-dione core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chlorine atom to another phenyl ring using chlorine (Cl2) under controlled conditions.
Indene Formation: The cyclization of the brominated and chlorinated phenyl rings with a suitable dione precursor under acidic or basic conditions to form the indene-dione core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into reduced derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-BROMOPHENYL)METHYL]-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-[(2-CHLOROPHENYL)METHYL]-2-(4-BROMOPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- 2-[(2-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
Uniqueness
The uniqueness of 2-[(2-BROMOPHENYL)METHYL]-2-(4-CHLOROPHENYL)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-2-(4-chlorophenyl)indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO2/c23-19-8-4-1-5-14(19)13-22(15-9-11-16(24)12-10-15)20(25)17-6-2-3-7-18(17)21(22)26/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGWXBNAPUJDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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